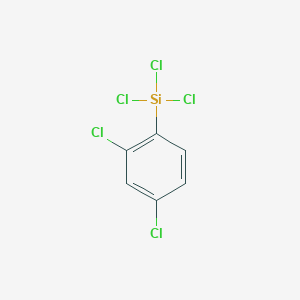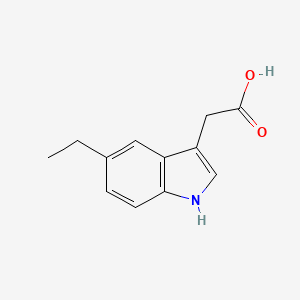
2-(5-乙基-1H-吲哚-3-基)乙酸
描述
2-(5-ethyl-1H-indol-3-yl)acetic acid is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-ethyl-1H-indol-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-ethyl-1H-indol-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
细胞生物学中的作用
吲哚类化合物,包括 5-乙基吲哚-3-乙酸,在细胞生物学中发挥着重要作用 . 它们是重要的分子类型和天然产物,近年来因其在治疗人体各种疾病方面的潜在应用而受到越来越多的关注 .
癌症细胞的治疗
吲哚衍生物,如 5-乙基吲哚-3-乙酸,已被研究用于治疗癌细胞的生物活性化合物 . 它们独特的性质使其成为肿瘤学研究领域的一个有希望的方向 .
抗菌应用
吲哚衍生物的抗菌特性使其在对抗各种类型的微生物方面非常有用 . 这使得 5-乙基吲哚-3-乙酸成为开发新型抗菌剂的潜在候选药物 .
植物生长激素
吲哚-3-乙酸,吲哚的衍生物,已知可作为植物生长激素 . 它诱导植物细胞伸长和分裂,导致不受控制的生长 . 这表明 5-乙基吲哚-3-乙酸可能在农业中具有类似的应用。
在微生物中的作用
吲哚-3-乙酸在微生物的生长发育,甚至在它们与植物的相互作用中都起着重要作用 . 鉴于结构相似性,5-乙基吲哚-3-乙酸可能对微生物具有类似的影响 .
潜在的抗酶应用
研究人员一直在研究吲哚衍生物作为各种抗酶剂抑制剂的潜力 . 这表明 5-乙基吲哚-3-乙酸可用于治疗糖尿病、阿尔茨海默病和其他炎症性疾病 .
作用机制
Target of Action
Indole derivatives, which include 5-ethylindole-3-acetic acid, are known to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the cellular level . These interactions can result in a range of effects, depending on the specific derivative and target involved.
Biochemical Pathways
Indole derivatives, including 5-ethylindole-3-acetic acid, are known to influence various biological pathways . These pathways can lead to a range of downstream effects, contributing to the compound’s broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they can induce a range of molecular and cellular effects .
生化分析
Biochemical Properties
2-(5-ethyl-1H-indol-3-yl)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 2-(5-ethyl-1H-indol-3-yl)acetic acid, have been shown to interact with enzymes involved in the synthesis and degradation of auxins, a class of plant hormones . These interactions often involve binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. Additionally, 2-(5-ethyl-1H-indol-3-yl)acetic acid can bind to specific receptors on cell membranes, influencing signal transduction pathways .
Cellular Effects
2-(5-ethyl-1H-indol-3-yl)acetic acid exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways . In plant cells, 2-(5-ethyl-1H-indol-3-yl)acetic acid, like other auxins, promotes cell elongation and division, contributing to plant growth and development . These effects are mediated through the regulation of gene expression and metabolic processes.
Molecular Mechanism
The molecular mechanism of action of 2-(5-ethyl-1H-indol-3-yl)acetic acid involves several key processes. At the molecular level, it binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. For instance, 2-(5-ethyl-1H-indol-3-yl)acetic acid can inhibit or activate enzymes involved in auxin metabolism, thereby regulating the levels of active auxins in cells . Additionally, it can modulate gene expression by binding to transcription factors or influencing epigenetic modifications . These molecular interactions ultimately result in changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-ethyl-1H-indol-3-yl)acetic acid can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For example, in vitro experiments have demonstrated that 2-(5-ethyl-1H-indol-3-yl)acetic acid can induce apoptosis in cancer cells over a prolonged period . Additionally, the stability of this compound in different experimental conditions can affect its efficacy and potency.
Dosage Effects in Animal Models
The effects of 2-(5-ethyl-1H-indol-3-yl)acetic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as promoting cell growth and differentiation . At high doses, it can induce toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
2-(5-ethyl-1H-indol-3-yl)acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its synthesis, degradation, and conversion to other metabolites . For instance, it can be synthesized from tryptophan through the indole-3-pyruvic acid pathway . Additionally, it can be metabolized to other bioactive compounds that participate in various physiological processes.
Transport and Distribution
The transport and distribution of 2-(5-ethyl-1H-indol-3-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cell membranes and its accumulation in specific cellular compartments. The localization and accumulation of 2-(5-ethyl-1H-indol-3-yl)acetic acid can influence its biological activity and function.
Subcellular Localization
The subcellular localization of 2-(5-ethyl-1H-indol-3-yl)acetic acid plays a critical role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, in plant cells, auxins, including 2-(5-ethyl-1H-indol-3-yl)acetic acid, are often localized in the cytoplasm and nucleus, where they regulate gene expression and cellular processes . The precise localization of this compound can determine its interactions with other biomolecules and its overall biological effects.
属性
IUPAC Name |
2-(5-ethyl-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-8-3-4-11-10(5-8)9(7-13-11)6-12(14)15/h3-5,7,13H,2,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXOHBRBIAQHFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568046 | |
| Record name | (5-Ethyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52531-12-1 | |
| Record name | (5-Ethyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


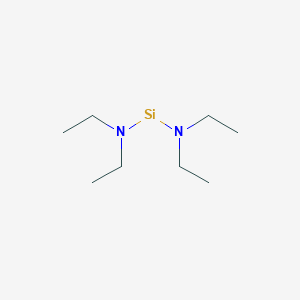
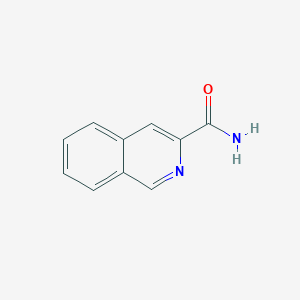
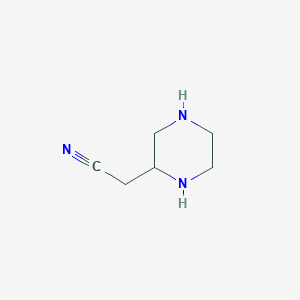
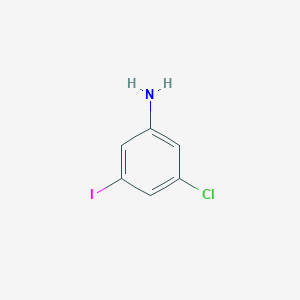
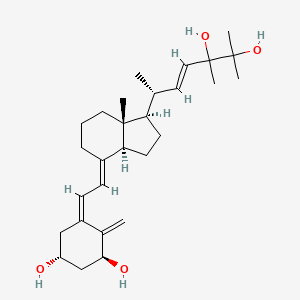


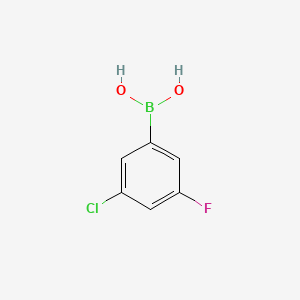

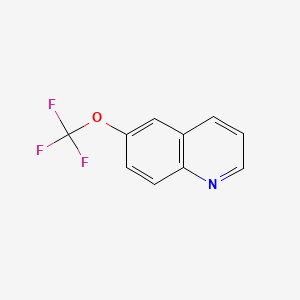
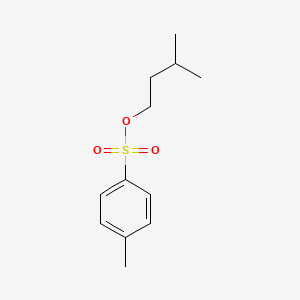
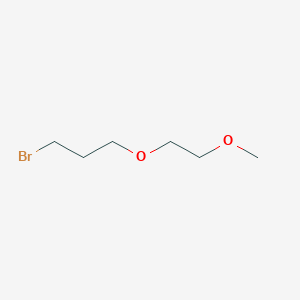
![1-(Imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1590863.png)
